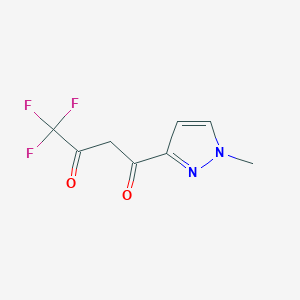

4,4,4-三氟-1-(1-甲基-1H-吡唑-3-基)丁烷-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione” is a chemical compound that has been studied for its potential applications in various fields . It is a type of 1,3-diketone with a pyrazole moiety . This compound is considered promising due to the presence of additional coordination sites in the molecule .

Synthesis Analysis

The synthesis of this compound involves the interaction of GdCl3·6H2O, 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione, and NaOH in a MeOH solution . The molar ratio of reagents used is 1:3:3 . Upon recrystallization of wet 1,4-dioxane, an intermediate hydrated complex forms a stable crystalline solvate .Molecular Structure Analysis

The structure of the complex formed by this compound was established by a single crystal XRD experiment . The energy of the first exited triplet state for the diketonate ligand was found to be 22400 cm−1 .Chemical Reactions Analysis

The compound is involved in the formation of a binuclear gadolinium (III) complex . This complex is formed through the interaction of GdCl3·6H2O, 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione, and NaOH in a MeOH solution .科学研究应用

稠合杂环化合物的合成

该化合物已用于微波辅助合成中,以创建含有三氟甲基部分的稠合杂环化合物。此过程产生了吡唑并[1,5-a]嘧啶、1,2,4-三唑并[1,5-a]嘧啶和嘧啶并[1,2-a]苯并咪唑的衍生物,突出了其在开发具有潜在生物活性的化合物中的作用 (Shaaban, 2008)。

发光配合物的开发

该化学物质可作为一种有前途的配体,用于制备与铕 (Eu3+) 和钐 (Sm3+) 离子高度发光的配合物。此应用在双核钆 (III) 配合物的合成中很明显,展示了该化合物在创造具有新颖光物理性质的材料方面的潜力 (Taydakov 等人,2022)。

抗肿瘤活性和分子对接

其衍生物已被评估其抗肿瘤活性,证明了对各种癌细胞系具有显着的抑制作用。分子对接研究进一步表明,这些化合物可以有效地与特定靶标结合,表明了开发新型抗癌剂的有希望的途径 (Al-Suwaidan 等人,2015)。

氟化衍生物的区域选择性合成

该化合物参与氟化吡唑衍生物的区域选择性合成,展示了其在化学反应中的多功能性,可生成一系列具有潜在生物和工业应用的氟化化合物 (Song & Zhu, 2001)。

在病理性疼痛模型中的镇痛特性

其衍生物在小鼠的病理性疼痛模型中显示出显着的抗高痛觉过敏和抗水肿作用,表明其开发新型镇痛药的潜力。这些发现为其治疗应用的进一步研究开辟了途径 (Lobo 等人,2015)。

未来方向

The compound is considered promising due to the presence of additional coordination sites in the molecule . It is expected to be useful in the construction of supramolecular ensembles such as coordination polymers of different degrees of dimensionality . It is also a promising ligand for the preparation of highly luminescent Eu3+ and Sm3+ complexes .

作用机制

Target of Action

The primary target of 4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione is the gadolinium (III) ion . The compound acts as a ligand, binding to the gadolinium ion to form a binuclear gadolinium (III) complex .

Mode of Action

The interaction of 4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione with the gadolinium (III) ion leads to a significant enhancement of the molar extinction . This interaction results in the formation of a stable crystalline solvate .

Biochemical Pathways

The compound affects the photophysical properties of the gadolinium (III) complex. The energy of the first exited triplet state for the diketonate ligand was found to be 22400 cm−1 . This makes 4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione a promising ligand for the preparation of highly luminescent Eu3+ and Sm3+ complexes .

Result of Action

The result of the action of 4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione is the formation of a binuclear gadolinium (III) complex . This complex has enhanced photophysical properties, making it a promising candidate for the preparation of highly luminescent Eu3+ and Sm3+ complexes .

Action Environment

The action of 4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione is influenced by environmental factors such as temperature and the presence of other ions. For instance, the phosphorescence of ligands can be observed especially under low (77 K) temperatures

属性

IUPAC Name |

4,4,4-trifluoro-1-(1-methylpyrazol-3-yl)butane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-13-3-2-5(12-13)6(14)4-7(15)8(9,10)11/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTALDTVVKDPLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-1,3-Benzimidazole, 5-methyl-2-[(2-naphthalenyloxy)methyl]-](/img/structure/B2535549.png)

![5-Acetyl-4-amino-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile](/img/structure/B2535550.png)

![2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2535551.png)

![N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2535558.png)

![3-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2535559.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2535561.png)

![2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B2535563.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2535564.png)

![N-(3-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2535566.png)